Cas no 15953-73-8 (4-Chloro-3,5-dimethyl-1H-pyrazole)

4-Chloro-3,5-dimethyl-1H-pyrazole structure
15953-73-8 structure
商品名:4-Chloro-3,5-dimethyl-1H-pyrazole
CAS番号:15953-73-8
MF:C5H7N2Cl
メガワット:130.57548
MDL:MFCD00825711
CID:98622
PubChem ID:673688

4-Chloro-3,5-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-Chloro-3,5-dimethyl-1H-pyrazole
    • 1H-Pyrazole,4-chloro-3,5-dimethyl-
    • 3,5-dimethyl-4-chloropyrazole
    • 4-Chlor-3,5-dimethyl-1H-pyrazol
    • 4-chlor-3,5-dimethylpyrazole
    • 4-chloro-3,5-dimethylpyrazole
    • 4-chloromethyl-3,5-dimethylpyrazole
    • BB_SC-8867
    • SCHEMBL1197102
    • JGTUBTJLRQIMAB-UHFFFAOYSA-N
    • 1H-Pyrazole, 4-chloro-3,5-dimethyl-
    • AB01315943-02
    • AS-47804
    • AKOS000275092
    • N-PHTHALOYL-DL-GLUTAMICANHYDRIDE
    • EU-0017922
    • EN300-61156
    • 15953-73-8
    • F16198
    • MFCD00825711
    • DTXSID20350099
    • CS-0153639
    • NCGC00320866-01
    • BB 0216491
    • STK298872
    • ALBB-000285
    • Pyrazole, 4-chloro-3,5-dimethyl-
    • MDL: MFCD00825711
    • インチ: InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
    • InChIKey: JGTUBTJLRQIMAB-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=NN1)C)Cl

計算された属性

  • せいみつぶんしりょう: 130.03000
  • どういたいしつりょう: 130.03
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 86.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.1900 (rough estimate)
  • ゆうかいてん: 117.5°C
  • ふってん: 209.41°C (rough estimate)
  • フラッシュポイント: 115.9°C
  • 屈折率: 1.4877 (estimate)
  • PSA: 28.68000
  • LogP: 1.67990

4-Chloro-3,5-dimethyl-1H-pyrazole セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

4-Chloro-3,5-dimethyl-1H-pyrazole 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloro-3,5-dimethyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LM020-1g
4-Chloro-3,5-dimethyl-1H-pyrazole
15953-73-8 95+%
1g
462.0CNY 2021-07-14
Enamine
EN300-61156-10.0g
4-chloro-3,5-dimethyl-1H-pyrazole
15953-73-8
10.0g
$241.0 2023-02-13
Enamine
EN300-61156-2.5g
4-chloro-3,5-dimethyl-1H-pyrazole
15953-73-8
2.5g
$72.0 2023-02-13
Oakwood
026201-1g
4-Chloro-3,5-dimethyl-1H-pyrazole
15953-73-8 98%
1g
$35.00 2024-07-19
Apollo Scientific
OR956934-5g
4-Chloro-3,5-dimethyl-1H-pyrazole
15953-73-8 95%
5g
£107.00 2025-02-21
Fluorochem
026201-5g
4-Chloro-3,5-dimethyl-1H-pyrazole
15953-73-8 95%
5g
£75.00 2022-02-28
Oakwood
026201-25g
4-Chloro-3,5-dimethyl-1H-pyrazole
15953-73-8 98%
25g
$349.00 2024-07-19
Fluorochem
026201-10g
4-Chloro-3,5-dimethyl-1H-pyrazole
15953-73-8 95%
10g
£125.00 2022-02-28
Chemenu
CM112770-5g
4-chloro-3,5-dimethyl-1H-pyrazole
15953-73-8 95%
5g
$184 2023-02-17
Enamine
EN300-61156-0.5g
4-chloro-3,5-dimethyl-1H-pyrazole
15953-73-8
0.5g
$28.0 2023-02-13

4-Chloro-3,5-dimethyl-1H-pyrazole 関連文献

4-Chloro-3,5-dimethyl-1H-pyrazoleに関する追加情報

Introduction to 4-Chloro-3,5-dimethyl-1H-pyrazole (CAS No. 15953-73-8)

4-Chloro-3,5-dimethyl-1H-pyrazole (CAS No. 15953-73-8) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is known for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a chlorine substituent and methyl groups at the 3 and 5 positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The structural features of 4-Chloro-3,5-dimethyl-1H-pyrazole contribute to its unique chemical properties. The pyrazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms, which allows for various electronic and steric interactions with other molecular entities. The chlorine atom at the 4-position introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, while the methyl groups at the 3 and 5 positions provide steric hindrance and influence the compound's solubility and metabolic stability.

In recent years, 4-Chloro-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research is its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in constructing more complex scaffolds that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders.

Recent advancements in medicinal chemistry have highlighted the importance of 4-Chloro-3,5-dimethyl-1H-pyrazole in developing novel therapeutic agents. Researchers have leveraged its reactivity to design derivatives with enhanced binding affinity and selectivity for target proteins. For example, modifications at the 3 and 5 positions have been shown to improve oral bioavailability and reduce off-target effects, making these compounds more suitable for clinical development.

The agrochemical industry has also recognized the significance of 4-Chloro-3,5-dimethyl-1H-pyrazole as a key intermediate in the synthesis of pesticides and herbicides. Its structural motifs are often incorporated into molecules that exhibit potent activity against plant pathogens and weeds. By optimizing the substitution pattern on the pyrazole ring, chemists have been able to develop compounds that offer improved efficacy while maintaining environmental safety.

From a synthetic chemistry perspective, 4-Chloro-3,5-dimethyl-1H-pyrazole serves as a versatile building block for constructing more complex heterocyclic systems. Its reactivity allows for diverse functionalization strategies, including cross-coupling reactions, cyclization processes, and metal-catalyzed transformations. These synthetic pathways have enabled the rapid assembly of novel molecules with tailored biological properties.

The pharmacokinetic profile of derivatives derived from 4-Chloro-3,5-dimethyl-1H-pyrazole has been a focus of recent research. Studies have investigated how structural modifications influence absorption, distribution, metabolism, and excretion (ADME) properties. For instance, introducing fluorine atoms or other electronegative substituents can enhance metabolic stability while maintaining biological activity. Such insights are crucial for optimizing drug candidates for clinical translation.

In conclusion,4-Chloro-3,5-dimethyl-1H-pyrazole (CAS No. 15953-73-8) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new synthetic strategies and biological functions,4-Chloro-3,5-dimethyl-1H-pyrazole will undoubtedly remain a cornerstone in drug discovery efforts.

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(CAS:15953-73-8)4-Chloro-3,5-dimethyl-1H-pyrazole
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清らかである:95%+
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